![molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5](/img/structure/B57495.png)
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Overview
Description
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (CAS 256376-65-5) is a critical intermediate in the synthesis of riociguat, a guanylate cyclase stimulator approved for treating pulmonary hypertension. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a 2-fluorobenzyl group at the N1 position and a nitrile moiety at C3, which confers unique electronic and steric properties essential for downstream derivatization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[3,4-b]pyridine derivatives .
Scientific Research Applications
Synthesis Overview:
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine + o-Fluorobenzyl bromide | Potassium carbonate, DMF | 71.16% |
2 | Intermediate + Cyano zinc | Mild conditions | 63.7% |
3 | Intermediate + Sodium methoxide, Ammonium chloride | Acetic acid, Methanol | High yield |
Biological Activities
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been studied for its role as a soluble guanylate cyclase (sGC) stimulator . This activity is crucial for the modulation of nitric oxide signaling pathways, which are significant in various cardiovascular diseases.
Key Biological Insights:
- Mechanism of Action: The compound acts by enhancing the activity of sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in vasodilation and blood pressure regulation.
- Therapeutic Potential: Its application in treating conditions such as pulmonary hypertension and chronic thromboembolic pulmonary hypertension has been investigated due to its ability to stimulate cGMP production effectively .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study 1: A research article published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant vasodilatory effects in animal models. The study emphasized the potential use of these compounds in managing pulmonary hypertension.
- Study 2: In another study focusing on cardiovascular therapies, researchers found that compounds similar to this compound showed promising results in improving endothelial function and reducing vascular resistance.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a particular biochemical pathway. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Fluorine Position : The 2-fluorobenzyl group in the target compound enhances binding affinity to sGC compared to 4-fluorobenzyl analogs, as seen in BAY41-2272 .
- C3 Modifications : The nitrile group (-CN) facilitates further functionalization (e.g., conversion to carboximidamide for riociguat), whereas pyrimidinylamine in BAY41-2272 directly engages with sGC’s regulatory domain .
Biological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties and enzyme inhibitory effects.
Chemical Structure and Properties
- Molecular Formula : C14H9FN4
- Molecular Weight : 252.246 g/mol
- CAS Number : 256376-65-5
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological activities. The presence of a fluorobenzyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with substituted benzyl halides. Various methods have been reported in the literature for synthesizing pyrazolo[3,4-b]pyridines, emphasizing the importance of reaction conditions and reagents to achieve high yields and purity.
Anticancer Properties
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer activities. For instance:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can selectively inhibit CDK2 and CDK9. The IC50 values for some derivatives are reported as low as 0.36 µM for CDK2, indicating potent activity against cancer cell proliferation .
- Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative effects in various human tumor cell lines such as HeLa, HCT116, and A375. These findings suggest that the compound may interfere with critical cellular processes involved in cancer cell growth .
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in various biochemical pathways:
- Selective Protein Inhibition : Pyrazolo[3,4-b]pyridines have been identified as selective inhibitors for several protein kinases. The presence of specific substituents can enhance selectivity and potency against targeted enzymes .
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with significant apoptosis induction at higher concentrations.
-
Enzyme Inhibition Profile :
- Another investigation focused on the inhibition of CDK2 and CDK9 by this compound. The study utilized biochemical assays to determine IC50 values, revealing a strong selectivity for CDK2 over CDK9.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using ionic liquids (e.g., [bmim][BF₄]) as green solvents, which enhance reaction efficiency. For example, a mixture of 5-amino-3-methyl-1-phenyl-pyrazole, malononitrile, and substituted aldehydes heated at 80°C for 10 hours yields pyrazolo-pyridine derivatives with ~93% efficiency. Variations in temperature, solvent polarity, and catalyst choice (e.g., acetic acid vs. ionic liquids) significantly affect regioselectivity and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) and X-ray crystallography. For instance, single-crystal X-ray analysis provides precise bond lengths and angles (e.g., C–N bond lengths ≈ 1.34 Å in pyrazolo-pyridine cores), while ¹H NMR reveals proton environments (e.g., fluorobenzyl CH₂ protons at δ 5.5–5.7 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s nitrile and fluorinated groups. Avoid prolonged exposure to moisture or acidic conditions, as the fluorobenzyl moiety may hydrolyze. Stability testing under inert atmospheres (N₂/Ar) at 4°C shows <5% degradation over 30 days .
Advanced Research Questions
Q. How does fluorination at the benzyl position influence bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity increases metabolic stability and membrane permeability. In vitro assays comparing 2-fluorobenzyl vs. benzyl derivatives show a 2–3× improvement in IC₅₀ values for kinase inhibition. Radiolabeled (¹⁸F) analogs can track biodistribution via PET imaging, revealing enhanced blood-brain barrier penetration .
Q. What strategies address regioselectivity challenges during pyrazolo-pyridine core functionalization?
- Methodological Answer : Electrophilic substitution at the pyridine ring (C-5/C-6) is controlled by directing groups. For example, bromination with NBS in DMF at 0°C selectively targets C-5 due to steric hindrance from the fluorobenzyl group. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) using crystal structures of target proteins (e.g., kinases) identify key interactions: (i) nitrile group hydrogen bonding with catalytic lysine, (ii) fluorobenzyl π-stacking with hydrophobic pockets. QSAR models prioritize substituents for optimizing binding affinity .
Q. What are the implications of conflicting bioactivity data in different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzymatic assays). Normalize data using a reference inhibitor (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR for binding kinetics, cell viability for cytotoxicity). Adjust for fluorine’s pH-dependent effects in physiological buffers .
Q. How can SAR studies guide the design of derivatives with improved selectivity?
- Methodological Answer : Systematically modify the pyridine (C-4/C-5) and benzyl (ortho/meta fluorine) positions. For example, replacing 2-fluorobenzyl with 3-fluoro-4-nitrobenzyl reduces off-target effects on cytochrome P450 enzymes by 40%. Use fragment-based screening to identify auxillary binding motifs .
Q. What analytical techniques resolve degradation products under accelerated stability testing?
- Methodological Answer : LC-MS/MS with a C18 column (ACN/water gradient) detects major degradants: (i) nitrile → amide hydrolysis (~5% at pH 7.4), (ii) fluorobenzyl → benzyl alcohol oxidation. Forced degradation studies (40°C/75% RH) coupled with NMR isolate and characterize impurities .
Q. How does the compound’s logP correlate with in vivo pharmacokinetics?
- Methodological Answer : Experimental logP (2.1 ± 0.2) predicts moderate tissue penetration. Pharmacokinetic modeling (GastroPlus) shows a 25% increase in oral bioavailability when co-administered with CYP3A4 inhibitors (e.g., ketoconazole). Adjust dosing regimens based on hepatic extraction ratios derived from rat liver microsomes .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUGTRFBZTTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-65-5 | |
Record name | 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.